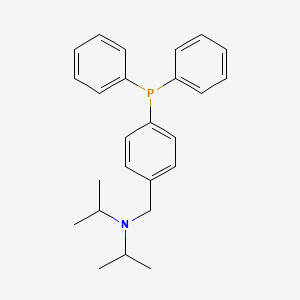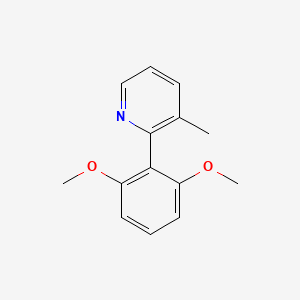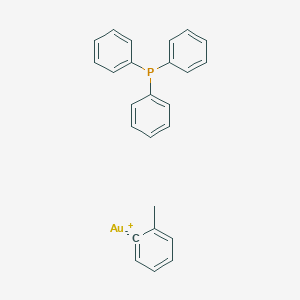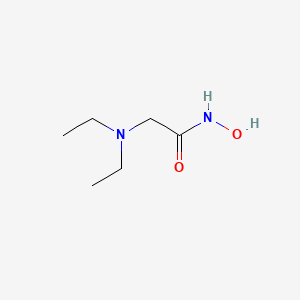![molecular formula C21H30ClNO B15347863 3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride CAS No. 68928-63-2](/img/structure/B15347863.png)
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride is a quaternary ammonium compound with a complex molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-(1-methyl-1-phenylethyl)phenol with 3-chloropropyltrimethylammonium chloride under specific reaction conditions, such as elevated temperature and the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry and advanced purification techniques to achieve the desired product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where functional groups on the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding phenolic acids or ketones.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives based on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions. Biology: Medicine: The compound may be explored for its antimicrobial properties and potential use in pharmaceutical formulations. Industry: It can be utilized in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with cellular membranes and specific molecular targets. It may disrupt membrane integrity or interact with enzymes and receptors, leading to its biological and chemical activity.
Molecular Targets and Pathways Involved:
Membrane disruption: Interference with membrane structure and function.
Enzyme inhibition: Binding to and inhibiting specific enzymes.
Receptor interaction: Binding to cellular receptors and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium bromide
3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium iodide
Uniqueness: The chloride variant of the compound is distinguished by its specific ionic properties and potential applications in various fields. Its unique molecular structure and reactivity set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
68928-63-2 |
|---|---|
Molekularformel |
C21H30ClNO |
Molekulargewicht |
347.9 g/mol |
IUPAC-Name |
trimethyl-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]azanium;chloride |
InChI |
InChI=1S/C21H30NO.ClH/c1-21(2,18-10-7-6-8-11-18)19-12-14-20(15-13-19)23-17-9-16-22(3,4)5;/h6-8,10-15H,9,16-17H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
NXALIGSWMVWYHB-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Nonylphenol nona(oxyethylene)] dihydrogen phosphate](/img/structure/B15347805.png)
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)

![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)


![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
